molecular formula C9H19ClN2O2 B1525134 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride CAS No. 1236262-78-4

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride

Cat. No.: B1525134
CAS No.: 1236262-78-4
M. Wt: 222.71 g/mol
InChI Key: BJINDKMDQJRLQY-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyrrolidine ring, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the amino group may result in the formation of various substituted derivatives.

Scientific Research Applications

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biochemical pathways and enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular mechanisms depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
  • 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride

Uniqueness

Compared to similar compounds, 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride has a unique combination of functional groups and structural features that confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-6(2)8(10)9(13)11-4-3-7(12)5-11;/h6-8,12H,3-5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJINDKMDQJRLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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